molecular formula C13H14BrN B1354896 1-(2-Phenylethyl)pyridin-1-ium bromide CAS No. 6324-18-1

1-(2-Phenylethyl)pyridin-1-ium bromide

Cat. No. B1354896
CAS RN: 6324-18-1
M. Wt: 264.16 g/mol
InChI Key: XUGUKMIWGIQSJB-UHFFFAOYSA-M
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Description

“1-(2-Phenylethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrN . It is also known by other names such as “1-phenethyl-pyridinium bromide” and "1-Phenaethyl-pyridinium,Bromid" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage has been described . This protocol facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N/C–O bond in the presence of K2CO3 .

Scientific Research Applications

Tautomeric Studies

1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide has been studied for its tautomeric equilibria in solutions. Research revealed that these compounds, when dissolved in DMSO, predominantly exhibit keto forms. The study emphasized the minimal impact of intramolecular hydrogen bonds and π electron delocalization on the stability of tautomeric forms (Gawinecki et al., 2009).

Catalytic Properties in Ruthenium Complexes

1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, a related compound, has been used as a precursor for N-heterocyclic carbene NNC-pincer ligands. These ligands, when coordinated with ruthenium, have shown significant catalytic activity in the reduction of ketones and aldehydes (Mejuto et al., 2015).

Antitumor Activity

Compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which include the 1-phenylethylpyridine structure, have shown promising antitumor activity. The stereochemistry of these compounds significantly affects their inhibitory action on PI3Kα kinase, a key enzyme involved in cancer cell proliferation (Zhou et al., 2015).

Green Synthesis Methods

The compound has been used in the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis avoids the need for chromatography and recrystallization, streamlining the production of these potentially useful compounds (Ahadi et al., 2014).

Characterization in Organic Salts

Studies have been conducted on organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, which share similarities with the compound . These studies focus on their synthesis, structural characterization, and reactivity, highlighting their potential in pharmacological applications (Faizi et al., 2018).

Ionic Liquids and Reaction Stability

The stability and reactivity of compounds like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids have been explored. This research provides insights into the chemical behavior of related pyridinium compounds in various solvents (Velázquez et al., 2010).

Inclusion Complex Formation

Research on the inclusion complex formation of amino acid-based ionic liquids (AAILs), similar in structure to 1-(2-Phenylethyl)pyridin-1-ium bromide, with β-cyclodextrin, suggests potential pharmaceutical applications (Banjare et al., 2020).

properties

IUPAC Name

1-(2-phenylethyl)pyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGUKMIWGIQSJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564847
Record name 1-(2-Phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)pyridin-1-ium bromide

CAS RN

6324-18-1
Record name NSC29109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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